molecular formula C12H12N2O B12878220 3-(2-Ethylbenzo[d]oxazol-7-yl)propanenitrile

3-(2-Ethylbenzo[d]oxazol-7-yl)propanenitrile

Cat. No.: B12878220
M. Wt: 200.24 g/mol
InChI Key: RHAPWRFHVCLING-UHFFFAOYSA-N
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Description

3-(2-Ethylbenzo[d]oxazol-7-yl)propanenitrile is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylbenzo[d]oxazol-7-yl)propanenitrile typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Propanenitrile Group: The propanenitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylbenzo[d]oxazol-7-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether or tetrahydrofuran.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Ethylbenzo[d]oxazol-7-yl)propanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The benzoxazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The nitrile group can also participate in coordination with metal ions or act as a nucleophile in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethylbenzo[d]oxazol-7-yl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group and the propanenitrile moiety allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(2-ethyl-1,3-benzoxazol-7-yl)propanenitrile

InChI

InChI=1S/C12H12N2O/c1-2-11-14-10-7-3-5-9(6-4-8-13)12(10)15-11/h3,5,7H,2,4,6H2,1H3

InChI Key

RHAPWRFHVCLING-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC(=C2O1)CCC#N

Origin of Product

United States

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